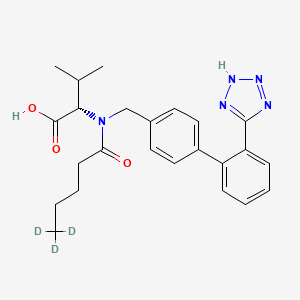
Valsartan-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valsartan-d3 is a deuterated form of Valsartan, an angiotensin II receptor blocker used primarily to manage hypertension and heart failure. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification makes this compound a valuable tool in pharmacological research and drug development.
Aplicaciones Científicas De Investigación
Valsartan-d3 is widely used in scientific research due to its enhanced stability and unique properties. Applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Valsartan.
Drug Development: Helps in the development of new angiotensin II receptor blockers with improved efficacy and safety profiles.
Biological Research: Used to investigate the role of angiotensin II in various physiological and pathological processes.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan-d3 involves the incorporation of deuterium atoms into the Valsartan molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure efficient incorporation of deuterium.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques like chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Valsartan-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparación Con Compuestos Similares
Valsartan-d3 is compared with other angiotensin II receptor blockers such as:
- Telmisartan
- Losartan
- Olmesartan
- Irbesartan
Uniqueness:
- Deuterium Incorporation: The presence of deuterium atoms enhances metabolic stability and prolongs the half-life of this compound compared to its non-deuterated counterparts.
- Pharmacokinetic Advantages: Improved pharmacokinetic properties make this compound a valuable tool in drug development and research.
Propiedades
Número CAS |
1331908-02-1 |
|---|---|
Fórmula molecular |
C24H29N5O3 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3 |
Clave InChI |
ACWBQPMHZXGDFX-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
SMILES canónico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Sinónimos |
N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine-d3; _x000B_CGP 48933-d3; Diovan-d3; Nisis-d3; Tareg-d3; Valsartan-d3; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


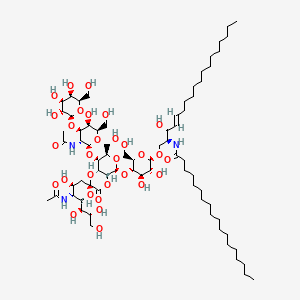
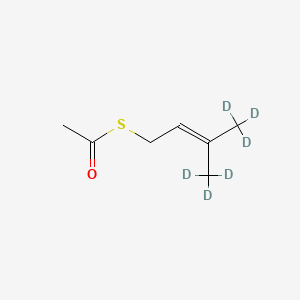
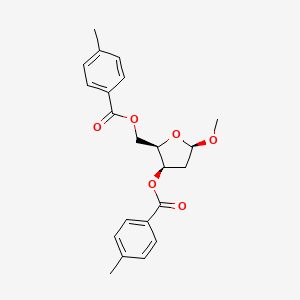
![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)

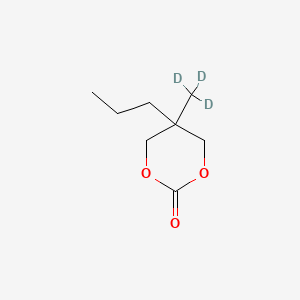
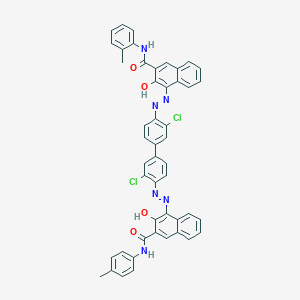
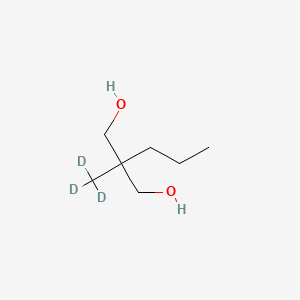
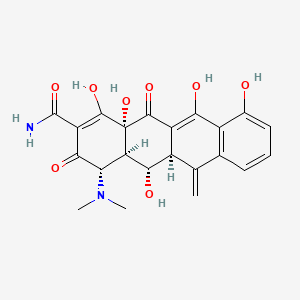
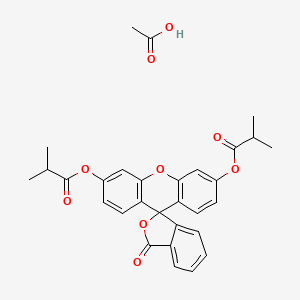
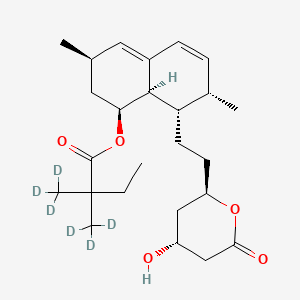

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
